4-Fluoro-2-methyl-1-(methylsulfanyl)benzene
Overview
Description
4-Fluoro-2-methyl-1-(methylsulfanyl)benzene is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and a methylsulfanyl group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene typically involves the following steps:
Halogenation: Starting with 2-methylbenzene, a halogenation reaction introduces a fluorine atom to produce 4-fluoro-2-methylbenzene.
Sulfurization: The resulting compound undergoes a reaction with methylmercaptan (methanethiol) to introduce the methylsulfanyl group, yielding the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. Advanced techniques such as catalytic reactions and optimized reaction conditions are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation: 4-Fluoro-2-methyl-1-(methylsulfanyl)benzoic acid.
Reduction: 4-Fluoro-2-methyl-1-(methylsulfanyl)aniline.
Substitution: 4-Fluoro-2-methyl-1-(methylsulfanyl)chlorobenzene.
Scientific Research Applications
4-Fluoro-2-methyl-1-(methylsulfanyl)benzene finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
4-Fluoro-2-methylbenzene
2-Methyl-1-(methylsulfanyl)benzene
4-Fluoro-1-(methylsulfanyl)benzene
Uniqueness: 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and physical properties that make it suitable for specialized applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-1-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFDGCRWRZZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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